4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Substitution Reactions: The ethoxyphenyl and p-tolyloxy methyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used to investigate the biological pathways and mechanisms of action of triazole derivatives.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial or anticancer effects. The ethoxyphenyl and p-tolyloxy methyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol
- 4-(2-Ethoxyphenyl)-5-((m-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol
- 4-(2-Ethoxyphenyl)-5-((p-ethoxyphenyl)methyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties. The combination of the ethoxyphenyl and p-tolyloxy methyl groups can influence the compound’s solubility, stability, and reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H19N3O2S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-(2-ethoxyphenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N3O2S/c1-3-22-16-7-5-4-6-15(16)21-17(19-20-18(21)24)12-23-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,20,24) |
InChI Key |
JIZCKPFZKOPDSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NNC2=S)COC3=CC=C(C=C3)C |
Origin of Product |
United States |
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